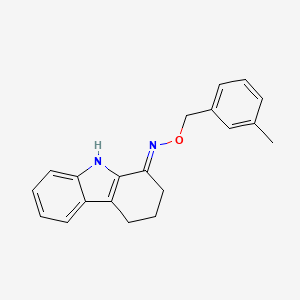

2,3,4,9-tetrahydro-1H-carbazol-1-one O-(3-methylbenzyl)oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of carbazole derivatives, including oxime esters and analogs, often involves multi-step processes such as N-alkylation, Friedel-Crafts acylation, oximation, and esterification. For example, a novel carbazole photoinitiator was synthesized from carbazole through these steps, demonstrating the complexity and efficiency of modern synthetic methods in achieving desired carbazole structures with moderate to high yields (Xie Chuan, 2008).

Molecular Structure Analysis

Carbazole derivatives exhibit a wide range of molecular structures, enabling diverse chemical properties and applications. The molecular and crystal structure analysis of these compounds, including their enones and oxime esters, provides valuable insights into their reactivity and interaction capabilities. Single-crystal X-ray diffraction is a crucial tool in this analysis, offering detailed structural information (M. Sridharan et al., 2008).

Chemical Reactions and Properties

Carbazole derivatives participate in various chemical reactions, including the Beckmann rearrangement, cyclo-condensations, and oxidative formal [4 + 2] annulations, leading to the formation of complex heterocycles. These reactions are influenced by factors such as catalysts, reaction conditions, and the presence of specific functional groups, highlighting the versatility of carbazole compounds in synthetic chemistry (Yu‐Zhu Qiu et al., 2018).

Physical Properties Analysis

The physical properties of carbazole derivatives, such as their fluorescent and thermoresponsive behaviors, are of significant interest. These properties are crucial for applications in materials science, including the development of smart materials and sensors. Studies on copolymers containing carbazole units have shown that these materials can exhibit tunable lower critical solution temperatures (LCSTs), enabling their use in temperature-responsive applications (B. Lessard et al., 2012).

Chemical Properties Analysis

The chemical stability, reactivity, and catalytic activities of carbazole derivatives are key factors in their application in organic synthesis and materials science. For instance, novel photosensitizers based on carbazole structures have been developed for the energy-transfer-driven N-O bond dissociation of oxime esters, demonstrating the potential of carbazole derivatives in photocatalytic transformations (Cai Gao et al., 2023).

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Properties

Carbazole-substituted oximes, including structures related to "2,3,4,9-tetrahydro-1H-carbazol-1-one O-(3-methylbenzyl)oxime," have been synthesized and evaluated for their cytotoxic and antiplatelet activities. These compounds were prepared through alkylation followed by reaction with hydroxylamine or methoxylamine, indicating the importance of the carbazole nucleus and oxime functionality in developing potential therapeutic agents. For instance, one study demonstrated that certain oxime-type carbazole derivatives exhibit potent inhibitory activity against platelet aggregation, without cytotoxic effects at relevant concentrations, highlighting their potential in addressing cardiovascular diseases (Wang et al., 2004).

Antioxidant Properties

Oximes derived from carbazole and related structures have shown significant antioxidant activities. A specific study on butane-2,3-dionethiosemicarbazone oxime revealed its ability to scavenge various forms of reactive species, including hydrogen peroxide and nitric oxide, suggesting that carbazole-based oximes could serve as potential antioxidants. This characteristic is crucial for developing therapeutic agents aimed at mitigating oxidative stress-related pathologies (Puntel et al., 2009).

Environmental and Chemical Transformations

Carbazole derivatives undergo diverse transformations in environmental settings, such as wastewater treatment, indicating their stability and reactivity. For example, studies on carbamazepine and its analogs, including oxcarbazepine, highlight how these compounds and their metabolites persist and transform in water treatment processes. Understanding these transformations is essential for assessing the environmental impact of carbazole-containing pharmaceuticals and designing more eco-friendly compounds (Kaiser et al., 2014).

Materials Science and Photocatalysis

In materials science, carbazole derivatives, including oxime-modified compounds, have been explored for their photophysical properties. For instance, fluorescent, thermoresponsive polymers incorporating carbazole units demonstrate how the incorporation of such heterocycles can lead to materials with tunable properties, such as lower critical solution temperatures (LCSTs), which are valuable for various applications ranging from drug delivery to smart coatings (Lessard et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

(E)-N-[(3-methylphenyl)methoxy]-2,3,4,9-tetrahydrocarbazol-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-14-6-4-7-15(12-14)13-23-22-19-11-5-9-17-16-8-2-3-10-18(16)21-20(17)19/h2-4,6-8,10,12,21H,5,9,11,13H2,1H3/b22-19+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPZPVHAYAJHOT-ZBJSNUHESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CON=C2CCCC3=C2NC4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CO/N=C/2\CCCC3=C2NC4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496826.png)

![5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2496827.png)

![1-Oxa-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B2496835.png)

![N-(3-{[2-(2,5-dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2496836.png)

![N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B2496837.png)

![2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2496840.png)

![(3-Fluoropyridin-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496843.png)